molecular formula C6H12O2S B1346145 Propionic acid, 3-(isopropylthio)- CAS No. 24383-50-4

Propionic acid, 3-(isopropylthio)-

Cat. No. B1346145
CAS RN: 24383-50-4
M. Wt: 148.23 g/mol
InChI Key: BSMZRZIXCAUUCT-UHFFFAOYSA-N
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Description

Propionic acid, also known as propanoic acid, is a simple organic compound with the chemical formula C3H6O2 . It is a colorless, oily liquid with a pungent and unpleasant odor . Propionic acid is a carboxylic acid, and it is a naturally occurring compound found in various plant and animal tissues .


Molecular Structure Analysis

The molecular structure of propionic acid is represented by the formula C3H6O2 . The molecular weight of propionic acid is 74.0785 . The IUPAC Standard InChI of propionic acid is InChI=1S/C3H6O2/c1-2-3(4)5/h2H2,1H3,(H,4,5) .


Chemical Reactions Analysis

Propionic acid can undergo various chemical reactions. For instance, it can be oxidized to produce propionic acid with hydrogen peroxide . In most vertebrates, propionyl-CoA is carboxylated to D - methylmalonyl-CoA, which is isomerised to L -methylmalonyl-CoA .


Physical And Chemical Properties Analysis

Propionic acid (CH3CH2COOH) is a colorless, corrosive and naturally occurring organic acid with a pungent, disagreeable and rancid odor and sour and mildly cheese-like taste . It has unlimited miscibility with water .

Safety And Hazards

Propionic acid is flammable and may be harmful if swallowed. It is toxic in contact with skin or if inhaled. It causes skin irritation and serious eye damage. It is also harmful to aquatic life .

Future Directions

Propionic acid and its derivatives are considered “Generally Recognized As Safe” food additives and are generally used as an anti-microbial and anti-inflammatory agent, herbicide, and artificial flavor in diverse industrial applications . The development of a mild and effective synthetic method for propionic acid is of great significance . Genome shuffling combined with high throughput omics and metabolic engineering is providing new opportunities, and biological propionic acid production is likely to enter the market in the not so distant future .

properties

IUPAC Name

3-propan-2-ylsulfanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2S/c1-5(2)9-4-3-6(7)8/h5H,3-4H2,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSMZRZIXCAUUCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10278617
Record name 3-propan-2-ylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Propionic acid, 3-(isopropylthio)-

CAS RN

24383-50-4
Record name Propionic acid, 3-(isopropylthio)-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8523
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-propan-2-ylsulfanylpropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10278617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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